molecular formula C21H21N5O B7710227 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide

Cat. No. B7710227
M. Wt: 359.4 g/mol
InChI Key: CGVKVNGSXOENSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound with the molecular formula C21H332N5 . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines . More than 300,000 1H-pyrazolo[3,4-b]quinolines have been described in more than 5500 references .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines often involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]quinolines could involve the development of new synthesis processes, exploration of their biological activities, and their potential applications as fluorescent sensors .

properties

IUPAC Name

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-3-4-10-26-20-17(12-15-8-7-14(2)11-18(15)23-20)19(25-26)24-21(27)16-6-5-9-22-13-16/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVKVNGSXOENSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.